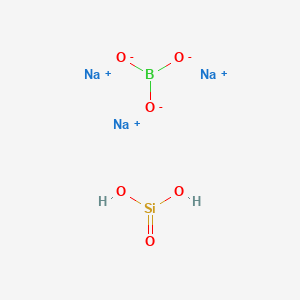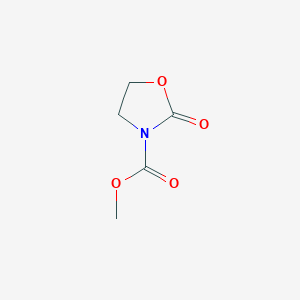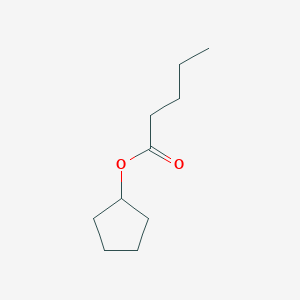
S-pyridin-4-yl 2,2-dimethylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-pyridin-4-yl 2,2-dimethylpropanethioate is an organic compound with the molecular formula C10H13NOS. It features a pyridine ring attached to a thioester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-pyridin-4-yl 2,2-dimethylpropanethioate typically involves the reaction of pyridine-4-thiol with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
S-pyridin-4-yl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
S-pyridin-4-yl 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-pyridin-4-yl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing the active thiol, which can then interact with various biological molecules. The pyridine ring can also participate in binding interactions with proteins and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- S-(pyridin-2-yl) 4-nitrobenzoate
- S-(pyridin-2-yl) benzothioate
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
S-pyridin-4-yl 2,2-dimethylpropanethioate is unique due to its specific combination of a pyridine ring and a thioester group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13NOS |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
S-pyridin-4-yl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C10H13NOS/c1-10(2,3)9(12)13-8-4-6-11-7-5-8/h4-7H,1-3H3 |
Clave InChI |
AKDTXEUXWAWSFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)SC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


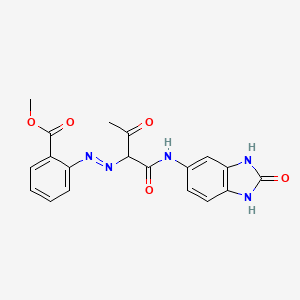
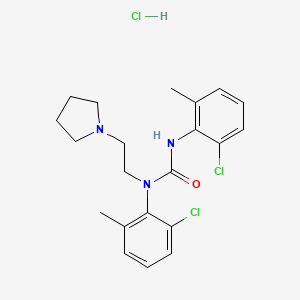
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)


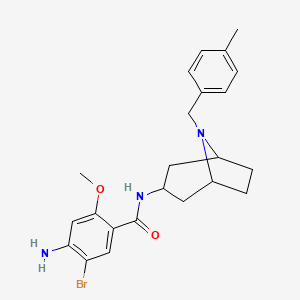

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
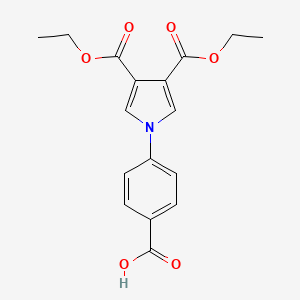

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
